3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine
CAS No.: 911112-17-9
Cat. No.: VC11722016
Molecular Formula: C14H6F6IN3
Molecular Weight: 457.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 911112-17-9 |
|---|---|
| Molecular Formula | C14H6F6IN3 |
| Molecular Weight | 457.11 g/mol |
| IUPAC Name | 3-iodo-7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C14H6F6IN3/c15-13(16,17)8-3-1-7(2-4-8)10-5-11(14(18,19)20)24-12(23-10)9(21)6-22-24/h1-6H |
| Standard InChI Key | YRPVGIMGVYEDER-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)I)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)I)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The molecular formula of this compound is C₁₅H₈F₅IN₃, with a molecular weight of 439.12 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system formed by fusing pyrazole and pyrimidine rings. Key substituents include:
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Iodine at position 3, enhancing electrophilic reactivity for further functionalization .
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Difluoromethyl at position 7, contributing to metabolic stability and lipophilicity .
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3-Trifluoromethylphenyl at position 5, a hydrophobic group known to improve target binding affinity .
The compound’s 2D and 3D structural depictions highlight planar geometry at the pyrimidine ring and steric bulk from the trifluoromethylphenyl group, which may influence intermolecular interactions .
Synthesis Methodologies
One-Pot Multicomponent Reactions
A robust approach for pyrazolo[1,5-a]pyrimidine synthesis involves one-pot cyclocondensation of β-enaminones with NH-5-aminopyrazoles. Castillo et al. demonstrated that microwave-assisted reactions between β-enaminones and aminopyrazoles in 1,2-dichloroethane yield 3-halopyrazolo[1,5-a]pyrimidines in 89–96% yields . For the target compound, sequential iodination using N-iodosuccinimide (NIS) at room temperature enables regioselective substitution at position 3 .
Solvent and Catalyst Optimization
Morabia and Naliapara reported a water-based synthesis using boric acid as a catalyst, achieving pyrazolo[1,5-a]pyrimidines at reflux conditions . While this method emphasizes eco-friendliness, the microwave-assisted protocol by Castillo et al. offers superior efficiency (<30 minutes) and scalability .
Table 1: Comparative Synthesis Conditions
Structural and Computational Insights
X-ray Crystallography
Although no X-ray data exists for the exact compound, related structures show that the pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, while the 3-iodo and 5-aryl groups induce steric hindrance, potentially limiting π-π stacking .
DFT Calculations
Density functional theory (DFT) studies on analogous molecules predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electron mobility. The iodine atom’s polarizable electron cloud facilitates charge-transfer interactions, as seen in DNA binding assays .
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